![molecular formula C15H12N4S B5712937 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5712937.png)

2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1H-benzimidazole is a compound derived from benzimidazole, which has garnered interest due to its potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves the cyclization of aminopyridines and chloro ketones. For instance, Starrett et al. (1989) describe the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Another study by Liu, Lei, and Hu (2012) presents a method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives using thiamine hydrochloride in a water medium (Liu, Lei, & Hu, 2012).

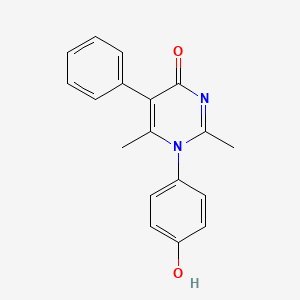

Molecular Structure Analysis

The molecular structure of this compound and related derivatives often features complex heterocyclic systems. For example, the study by Brukštus, Melamedaite, and Tumkevičius (2000) reports on the synthesis of Benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, a new heterocyclic system (Brukštus, Melamedaite, & Tumkevičius, 2000).

Chemical Reactions and Properties

These compounds are known for their reactivity and versatility in chemical reactions. For example, Maiti et al. (2013) describe a solvent-free synthesis of benzimidazolyl imidazo[1,2-a]pyridine under microwave irradiation, highlighting the compound's reactivity (Maiti, Chanda, Selvaraju, Tseng, & Sun, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their complex molecular structures. Detailed studies on these aspects are less common in the literature but are crucial for understanding the compound's applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and potential applications in synthesis, are key aspects of these compounds. For instance, Li et al. (2020) demonstrate the synthesis of maleimide-fused benzocarbazoles/imidazo[1,2-a]pyridines, showcasing the compound's utility in creating pharmaceutically significant molecules (Li, Guo, Shen, Zhang, & Fan, 2020).

Mecanismo De Acción

Target of Action

The compound 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents . They are known to interact with their targets by installing covalent warheads . This interaction results in changes that can inhibit the function of the target, leading to therapeutic effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to have a broad spectrum of biological activity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to have a broad spectrum of biological activity . This suggests that the compound may have multiple effects at the molecular and cellular level.

Direcciones Futuras

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science, suggesting that they will continue to be an area of active research . Future work may focus on developing new synthetic methods, exploring their biological activity, and designing new drugs based on this scaffold.

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4S/c1-2-6-13-12(5-1)17-15(18-13)20-10-11-9-19-8-4-3-7-14(19)16-11/h1-9H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCCHICYWVDJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)

![2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)

![N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5712921.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)

amino]methyl}-2-nitrophenol](/img/structure/B5712951.png)

![N-(3-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5712955.png)